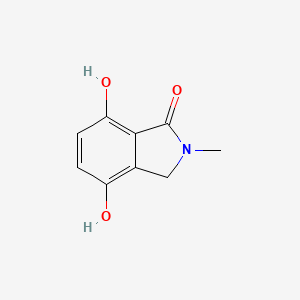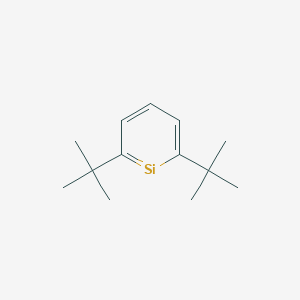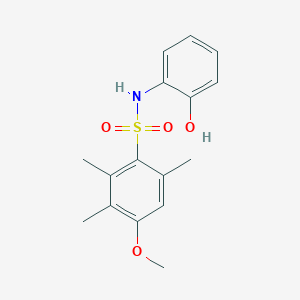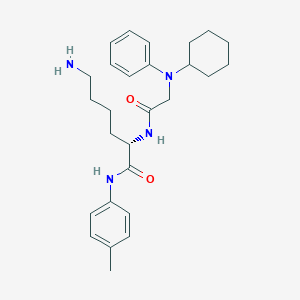![molecular formula C24H23NO3S B12614248 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine CAS No. 877474-63-0](/img/structure/B12614248.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of a triphenylmethyl group attached to a sulfanylacetyl moiety, which is further linked to the amino acid L-alanine. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine typically involves the protection of the amino group of L-alanine, followed by the introduction of the triphenylmethylsulfanylacetyl group. One common method involves the use of triphenylmethyl chloride and thiol reagents under specific reaction conditions to achieve the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the triphenylmethyl group, yielding simpler derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler amino acid derivatives.
科学的研究の応用
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triphenylmethyl group may also play a role in stabilizing the compound and enhancing its binding affinity to target proteins.
類似化合物との比較
Similar Compounds
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine is unique due to its specific structural features, such as the presence of the triphenylmethyl group and the sulfanylacetyl moiety. These features confer distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
877474-63-0 |
|---|---|
分子式 |
C24H23NO3S |
分子量 |
405.5 g/mol |
IUPAC名 |
(2S)-2-[(2-tritylsulfanylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C24H23NO3S/c1-18(23(27)28)25-22(26)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3,(H,25,26)(H,27,28)/t18-/m0/s1 |
InChIキー |
NIYVUVWUEBFRJV-SFHVURJKSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B12614187.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine](/img/structure/B12614203.png)

![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)

![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)
